Product packaging for Aromadendrin 4'-glucoside(Cat. No.:CAS No. 87314-52-1)

Aromadendrin 4'-glucoside

Cat. No.: B2986103
CAS No.: 87314-52-1
M. Wt: 450.396
InChI Key: ZOZXCTSYNLVRKO-JUIPTLLLSA-N
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Description

Identification in Specific Botanical Species

Research has led to the isolation of a dihydroflavonol glycoside, identified as aromadendrin-4'-O-β-D-glucopyranosyl (1→6)-O-β-D-xylopyranoside, from the aerial parts of Dalbergia latifolia Roxb, commonly known as Indian Rosewood. asianpubs.orgblogspot.com Through enzymatic hydrolysis, this complex glycoside yielded aromadendrin-4'-O-glucoside. asianpubs.org The initial compound was isolated from a methanolic extract of the plant. asianpubs.org Dalbergia latifolia is a significant timber tree belonging to the Fabaceae family and is recognized for its medicinal uses in traditional practices. phytojournal.com

Aromadendrin (B1667607) 4'-glucoside has been reported to be present in Epimedium sagittatum. nih.govevitachem.com This species, a member of the Berberidaceae family, is a key herb in traditional Chinese medicine.

The leaves of Camellia nitidissima, a species of yellow camellia, have been found to contain aromadendrin 4'-glucoside. oup.com A comprehensive analysis using UHPLC-MS/MS identified a total of 189 flavonoid compounds in four yellow camellia species, with C. nitidissima showing the highest total flavonoid content. oup.com This species is valued as a tea resource and has gained recognition as a new food resource in China. oup.com Other related compounds such as aromadendrin have also been isolated from the leaves of this plant. dlu.edu.vncolab.wsresearchgate.net

Beyond the aforementioned species, aromadendrin and its glycosides have been identified in other plants:

Camellia sinensis : The precursor to aromadendrin, dihydrokaempferol (B1209521), has been noted in black tea varieties. nih.govresearchgate.net

Maclura pomifera : Also known as Osage orange, this plant has been found to contain aromadendrin. researchgate.netnih.gov

Aromadendrin and its glycosides have been detected in various foodstuffs, including dates, lovage, chicory roots, summer savory, and shiitake mushrooms. nih.gov The compound is also found in natural extracts such as tea. nih.gov

Distribution within Plant Families

The occurrence of aromadendrin and its glycosidic forms extends across several major divisions of the plant kingdom, highlighting its widespread distribution. nih.gov

Magnoliophyta (Angiosperms) : This division, which includes flowering plants, is a primary source of this compound, with its presence documented in families like Fabaceae (Dalbergia) and Theaceae (Camellia).

Pinophyta (Gymnosperms) : The aglycone form, aromadendrin, has been found in the wood of Pinus sibirica. wikipedia.org

Pteridophyta (Ferns and allies) : Aromadendrin has been identified in a number of families within this division, including Aspidiaceae, Aspleniaceae, Blechnaceae, Cyatheaceae, Dennstaedtiaceae, Equisetaceae, Ophioglossaceae, Polypodiaceae, and Schizaeaceae. nih.gov

The following table summarizes the documented botanical sources of this compound and its aglycone, aromadendrin.

Botanical SpeciesFamilyCompound IdentifiedPlant Part
Dalbergia latifolia Roxb.FabaceaeAromadendrin-4'-O-glucoside (from a larger glycoside)Aerial parts
Epimedium sagittatumBerberidaceaeThis compoundNot specified
Camellia nitidissima ChiTheaceaeThis compoundLeaves
Camellia sinensisTheaceaeAromadendrin (dihydrokaempferol)Leaves (processed into black tea)
Maclura pomiferaMoraceaeAromadendrinNot specified
Pinus sibiricaPinaceaeAromadendrinWood

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O11 B2986103 Aromadendrin 4'-glucoside CAS No. 87314-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17-25,27-29H,7H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZXCTSYNLVRKO-JUIPTLLLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Distribution and Phytochemical Occurrence

Phytochemical Profiling of Related Plant Extracts

The investigation into plant extracts has led to the identification of Aromadendrin (B1667607) 4'-glucoside and related compounds in various species. The phytochemical analysis of these plants reveals a complex mixture of flavonoids and other constituents.

Detailed research on the aerial parts of Dalbergia latifolia (Leguminosae) has resulted in the isolation and characterization of several flavonoid glycosides. asianpubs.org In a specific investigation, the methanolic extract of the plant was subjected to a series of chromatographic separations. asianpubs.org This process led to the identification of a new dihydroflavonol glycoside, named aromadendrin-4'-O-β-D-glucopyranosyl (1→6)-O-β-D-xylopyranoside. asianpubs.org During the structural elucidation of this complex glycoside, partial hydrolysis was performed. This step yielded a partial glycoside which was identified as aromadendrin-4'-O-glucoside. asianpubs.org

The comprehensive phytochemical analysis of the ethanolic extract from Dalbergia latifolia's aerial parts involved successive extraction with multiple solvents followed by column chromatography. asianpubs.org The initial hydrolysis of the primary glycoside yielded the aglycone, which was identified as aromadendrin, along with the sugars D-glucose and D-xylose. asianpubs.org This indicates the presence of a diverse range of flavonoid structures within the plant.

Furthermore, Aromadendrin 4'-glucoside has also been reported to be present in Epimedium sagittatum. nih.gov

Another study on the extracts of Euphorbia cuneata led to the isolation of the aglycone aromadendrin, alongside other flavonoids like naringenin (B18129) and apigenin. nih.gov While this study did not identify the 4'-glucoside derivative specifically, it highlights the occurrence of the base aromadendrin structure in the genus Euphorbia. nih.gov

The following table summarizes the findings from the phytochemical analysis of the extract from Dalbergia latifolia that led to the characterization of aromadendrin-4'-O-glucoside.

Table 1. Phytochemicals Identified in the Methanolic Extract of Dalbergia latifolia

Compound ClassSpecific CompoundPlant PartReference
Dihydroflavonol GlycosideAromadendrin-4'-O-β-D-glucopyranosyl (1→6)-O-β-D-xylopyranosideAerial Part asianpubs.org
Dihydroflavonol GlycosideAromadendrin 4'-O-glucosideAerial Part asianpubs.org
Dihydroflavonol (Aglycone)AromadendrinAerial Part asianpubs.org
MonosaccharideD-glucoseAerial Part asianpubs.org
MonosaccharideD-xyloseAerial Part asianpubs.org

Isolation and Purification Methodologies for Aromadendrin 4 Glucoside

Extraction Techniques from Plant Biomass (e.g., Methanolic Extraction)

The initial step in isolating aromadendrin (B1667607) 4'-glucoside involves its extraction from plant material. The choice of solvent is critical and is dictated by the polarity of the target compound. For flavonoids and their glycosides, which are generally polar, polar solvents or aqueous-organic mixtures are most effective. mdpi.come3s-conferences.org

Methanolic Extraction: Methanol (B129727) is a frequently utilized solvent for the extraction of flavonoids due to its ability to efficiently solubilize these polar compounds. mdpi.comnih.gov Often, a mixture of methanol and water, such as 70% or 80% methanol, is employed to enhance extraction efficiency. mdpi.come3s-conferences.orgmdpi.com The process typically involves maceration or percolation of the dried and powdered plant material with the solvent. e3s-conferences.org Maceration involves soaking the plant material in the solvent for a specified period, often at room temperature, while percolation allows the solvent to pass through the plant material. e3s-conferences.org For instance, the aerial parts of Dalbergia latifolia were extracted with 95% ethanol (B145695) to isolate a new dihydroflavonol glycoside. asianpubs.org

The selection of the extraction method and solvent system is a crucial first step that significantly influences the yield and purity of the initial crude extract containing aromadendrin 4'-glucoside.

Chromatographic Separation Strategies

Following extraction, the crude plant extract, which contains a complex mixture of phytochemicals, must undergo further separation to isolate this compound. Chromatography is the cornerstone of this purification process.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used and fundamental technique for the separation of compounds from plant extracts. orgsyn.orgnih.gov This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase. orgsyn.org

In the context of flavonoid glycoside isolation, after obtaining a crude extract, it is often subjected to column chromatography over silica gel. asianpubs.orgnih.gov The extract is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through it. Compounds with lower polarity elute first, while more polar compounds, like flavonoid glycosides, are retained longer on the polar silica gel.

For example, in the isolation of a new dihydroflavonol glycoside from Dalbergia latifolia, the concentrated ethanolic extract was successively extracted with solvents of increasing polarity. The resulting fractions were then subjected to column chromatography over silica gel to yield the target compound. asianpubs.org The choice of eluting solvents is critical for achieving good separation. A typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or methanol, with the polarity gradually increased to elute compounds of increasing polarity. orgsyn.org

Table 1: General Parameters for Silica Gel Column Chromatography of Flavonoid Glycosides

ParameterDescription
Stationary Phase Silica gel (typically 60-120 or 40-63 µm particle size) orgsyn.orgnih.gov
Mobile Phase A gradient system of non-polar and polar solvents (e.g., Hexane-Ethyl Acetate, Chloroform-Methanol)
Elution Stepwise or gradient elution, increasing the polarity of the mobile phase over time
Fraction Collection Fractions are collected and analyzed (e.g., by TLC) to identify those containing the target compound

Liquid Chromatography Approaches

Modern liquid chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC), offer superior resolution and efficiency for the separation of complex mixtures like plant extracts. tandfonline.comnih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is a powerful tool for the final purification of flavonoid glycosides. It operates on the same principles as analytical HPLC but uses larger columns to handle larger sample quantities. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water-acetonitrile or water-methanol gradients), is commonly used for separating flavonoids and their glycosides. tandfonline.comresearchgate.net

A study on the separation of flavanone (B1672756) glycosides and polymethoxylated flavones in citrus juices utilized liquid chromatography for simultaneous quantitation. nih.gov Another method development focused on the rapid enrichment and isolation of novel flavonoid glycosides from Sphaerophysa salsula using online middle-pressure chromatography followed by preparative HPLC with a Megress C18 column. nih.gov

Table 2: Typical Conditions for HPLC Separation of Flavonoid Glycosides

ParameterDescription
Column Reversed-phase (e.g., C18, Polystyrene-divinylbenzene) tandfonline.comnih.gov
Mobile Phase Gradient of aqueous solvent (often with formic acid) and an organic modifier (e.g., Acetonitrile, Methanol) tandfonline.comnih.gov
Detection UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS)
Mode Preparative for isolation, Analytical for identification and quantification

Enzymatic Hydrolysis for Partial Glycoside Isolation

Enzymatic hydrolysis can be a valuable tool in the structural elucidation of flavonoid glycosides. frontiersin.orgresearchgate.net This technique involves the use of specific enzymes to cleave sugar moieties from the aglycone core. frontiersin.org

In the context of isolating or identifying this compound, enzymatic hydrolysis can be used to confirm the identity of the sugar and its linkage to the aromadendrin aglycone. For instance, in the structural elucidation of a new dihydroflavonol glycoside from Dalbergia latifolia, the isolated compound was treated with β-xylosidase. This resulted in the removal of the xylose sugar, yielding a partial glycoside which was identified as aromadendrin-4'-O-glucoside. asianpubs.org The remaining glucose could then be confirmed by complete acid hydrolysis. asianpubs.org

The use of enzymes like β-glucosidase can selectively hydrolyze β-glucosidic linkages, which is common in flavonoid glycosides. researchgate.net The rate of hydrolysis can, however, depend on the type of glycoside, with O-glucosides generally being good substrates for β-glucosidase. researchgate.net Snailase is another enzyme mix that has shown promise for the hydrolysis of a broad range of flavonoid glycosides from plant extracts. frontiersin.orgresearchgate.net

This targeted enzymatic approach provides a milder alternative to acid hydrolysis, which can sometimes lead to the degradation of the aglycone. researchgate.net It allows for the stepwise removal of sugars, facilitating the determination of the complete structure of complex glycosides.

Advanced Structural Elucidation and Characterization Techniques of Aromadendrin 4 Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like aromadendrin (B1667607) 4'-glucoside. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

1H-NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the hydrogen atoms within aromadendrin 4'-glucoside and their immediate surroundings. The ¹H-NMR spectrum reveals characteristic signals that can be assigned to the various protons of the dihydroflavonol skeleton and the glucose moiety.

In the aromatic region of the spectrum, distinct patterns emerge. For the B-ring of the aromadendrin core, a pair of ortho-coupled doublets is typically observed, corresponding to an AA'BB' system. These signals are assigned to the C-2',6' and C-3',5' protons. The A-ring also presents characteristic signals, with two meta-coupled doublets attributed to the C-6 and C-8 protons. The dihydroflavonol nature of the skeleton is confirmed by the presence of two doublets for the C-2 and C-3 protons. asianpubs.org

The glucose unit attached at the 4'-position also has a distinctive anomeric proton signal. The coupling constant (J-value) of this signal is crucial for determining the stereochemistry of the glycosidic bond. asianpubs.org The remaining sugar protons appear as a complex multiplet in the spectrum. asianpubs.org

Table 1: ¹H-NMR Spectral Data of the Aglycone (Aromadendrin) and Sugar Moieties

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromadendrin Moiety
H-2',6' 7.97 d 8.5
H-3',5' 7.24 d 8.5
H-8 7.02 d 2.5
H-6 6.79 d 2.5
H-2 4.96 d 17
H-3 4.25 d 17
Sugar Moiety
H-1 (glucose) 5.63 d ~9.0
Other sugar protons 4.82-5.67 m

Data sourced from a study on a related aromadendrin glycoside. asianpubs.org

Correlation NMR Experiments for Structural Confirmation

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. HMBC experiments, on the other hand, reveal long-range correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different parts of the molecule, such as the linkage point of the glucose unit to the aromadendrin core. For instance, an HMBC correlation between the anomeric proton of the glucose and the C-4' carbon of the aromadendrin would confirm the position of glycosylation.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization and analysis methods within MS provide different types of structural information for this compound.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation of the molecule. While often resulting in a weak or absent molecular ion peak for complex molecules like glycosides, the fragmentation pattern can provide valuable structural clues. libretexts.org

In the analysis of a related aromadendrin glycoside, the EI-MS spectrum of its acetate (B1210297) derivative showed a fragment ion corresponding to the loss of the acetylated sugar moiety. asianpubs.org The spectrum also revealed fragments characteristic of the aglycone, aromadendrin, at an m/z of 288. asianpubs.org Furthermore, a retro-Diels-Alder fragmentation pattern can be observed, providing information about the substitution pattern on the A and B rings of the flavonoid core. asianpubs.org

Table 2: Key EI-MS Fragmentation Data for a Related Acetylated Aromadendrin Glycoside

m/z Interpretation
414 [M - acetylated sugar moiety]⁺
288 [Aglycone]⁺ (Aromadendrin)
273 [Acetylated hexopyranoside]⁺
153 [A₁ + H]⁺ (Retro-Diels-Alder fragment)
136 [B₃]⁺ (Retro-Diels-Alder fragment)
121 [B₄]⁺ (Characteristic dihydroflavonol fragment)

Data sourced from a study on a related aromadendrin glycoside. asianpubs.org

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and versatile technique for the analysis of flavonoids and their glycosides. ddtjournal.com LC separates the components of a mixture, and ESI gently ionizes the molecules, typically by forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) adducts, which helps to keep the molecular ion intact. nih.govuab.edu

In the negative ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can then be performed on this precursor ion. Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely lead to the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the deprotonated aromadendrin aglycone. This fragmentation pattern is characteristic of flavonoid O-glycosides and confirms the mass of both the sugar and the aglycone.

High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS)

High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. researchgate.net For this compound, with a molecular formula of C₂₁H₂₂O₁₁, the calculated exact mass is 450.11621151 Da. nih.gov HR-LCMS can confirm this elemental composition with a high degree of confidence, which is a critical step in the identification of the compound. ijper.orgscispace.comnih.gov This technique is particularly valuable for distinguishing between isomers, which have the same nominal mass but different elemental compositions. The combination of retention time from the liquid chromatography and the high-resolution mass data provides a powerful tool for the unambiguous identification of this compound in complex plant extracts. researchgate.netijper.org

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) stands as a powerful tool for the analysis of flavonoid glycosides such as this compound. This technique combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of qTOF-MS.

In a typical UPLC-qTOF-MS analysis, the sample is first separated on a UPLC system, which uses smaller particle-sized columns to achieve faster and more efficient separations compared to conventional HPLC. The separated components then enter the qTOF mass spectrometer. The quadrupole section can be used to select a specific ion for fragmentation, while the time-of-flight analyzer measures the mass-to-charge ratio of the ions with high accuracy. This allows for the determination of the elemental composition of the parent ion and its fragments.

For this compound, UPLC-qTOF-MS can provide the exact mass of the molecule, confirming its molecular formula, C21H22O11. nih.gov The fragmentation pattern observed in the MS/MS spectrum is particularly informative. The loss of the glucose moiety (162 Da) is a characteristic fragmentation for glycosides, leading to the formation of the aglycone, aromadendrin. Further fragmentation of the aromadendrin core can provide additional structural information. For instance, a retro-Diels-Alder fragmentation can cleave the C-ring, yielding fragments that are diagnostic for the substitution pattern on the A and B rings. asianpubs.org The high-resolution data from the TOF analyzer ensures that the measured masses of these fragments are highly accurate, aiding in their unambiguous identification. acs.orgresearchgate.net

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Metabolomics

For high-throughput metabolic phenotyping and the analysis of complex mixtures containing this compound, Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled resolution and mass accuracy. nih.govresearchgate.net This technique allows for the direct introduction of a sample extract into the mass spectrometer without prior chromatographic separation, enabling rapid analysis. nih.gov

The extremely high resolving power of FT-ICR MS can separate ions with very small mass differences, which is crucial in metabolomics where numerous isobaric and isomeric compounds are present. nih.govresearchgate.net This capability is essential for distinguishing this compound from other compounds with the same nominal mass in a complex plant extract. ulisboa.pt The high mass accuracy, often in the sub-ppm range, allows for the confident assignment of elemental compositions to detected ions, significantly narrowing down the possibilities for unknown identification. nih.govresearchgate.net In metabolomics studies, FT-ICR MS can be used to generate a detailed metabolic profile of a plant, and by comparing the profiles of different samples, researchers can identify changes in the levels of specific metabolites, including this compound, in response to various stimuli. nih.govfrontiersin.orgnih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide valuable information about the chromophores and functional groups present in this compound.

UV-Vis Spectroscopy: The UV spectrum of this compound in methanol (B129727) typically shows two main absorption bands. Band I, appearing as a shoulder, is characteristic of the B-ring, while the more intense Band II is associated with the A-ring. asianpubs.org The position of these bands can be influenced by the solvent and the addition of shift reagents. For example, the absence of a significant bathochromic shift with sodium methoxide (B1231860) (NaOMe) in the glycoside, compared to the aglycone (aromadendrin), suggests that the 4'-hydroxyl group is involved in the glycosidic linkage. asianpubs.org

Compound Solvent Band I (λmax, nm) Band II (λmax, nm)
Aromadendrin 4'-O-glucosideMethanol~329 (shoulder)~284
Aromadendrin (Aglycone)Methanol~324 (shoulder)267
Aromadendrin (Aglycone) + NaOMeMethanolBathochromic shift of ~50 nmBathochromic shift of ~20 nm

IR Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands for its various functional groups. A broad band in the region of 3400 cm⁻¹ is indicative of hydroxyl (-OH) groups. asianpubs.orgnih.gov A strong absorption around 1645 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the C-4 ketone. asianpubs.org Bands in the 1600-1450 cm⁻¹ region are attributed to aromatic C=C stretching vibrations. nih.gov The presence of broad absorption between 1120-1010 cm⁻¹ is characteristic of a glycosidic nature. asianpubs.org

Functional Group Approximate Wavenumber (cm⁻¹)
Hydroxyl (-OH)~3420
Carbonyl (C=O)~1645
Aromatic C=C1510, 1450
Glycosidic C-O1120-1010

Chemical Derivatization for Structural Confirmation

Chemical derivatization techniques are instrumental in confirming the structure of this compound by selectively modifying functional groups and allowing for further analysis.

Methylation Techniques

Methylation of the free hydroxyl groups of this compound, followed by acid hydrolysis, is a classical method to determine the point of glycosylation. asianpubs.org When the glycoside is methylated, all free hydroxyl groups are converted to methoxy (B1213986) groups. Subsequent acid hydrolysis cleaves the glycosidic bond, liberating the sugar and a partially methylated aglycone. asianpubs.org If the 4'-hydroxyl group was involved in the glycosidic linkage, it will become a free hydroxyl group in the resulting methylated aglycone. This can be confirmed by observing a bathochromic shift in the UV spectrum upon addition of NaOMe, a reaction characteristic of a free 4'-hydroxyl group. asianpubs.org

Acid Hydrolysis and Aglycone Characterization

Complete acid hydrolysis of this compound cleaves the glycosidic bond, yielding the aglycone (aromadendrin) and the sugar moiety (glucose). asianpubs.org The aglycone can be isolated and its structure confirmed by comparing its spectroscopic data (UV, IR, NMR, MS) and chromatographic behavior with that of an authentic sample of aromadendrin. asianpubs.org The melting point of the isolated aglycone can also be used for identification. asianpubs.org

Chromatographic Identification of Sugar Moieties (e.g., Paper Chromatography, PC)

The identification of the sugar component of this compound is a critical step in its structural elucidation. Following the cleavage of the glycosidic bond, typically through acid or enzymatic hydrolysis, chromatographic techniques are employed to identify the liberated monosaccharide. Paper chromatography (PC) represents a classical and effective method for this purpose.

The general procedure involves the hydrolysis of this compound, which breaks the ether linkage between the aglycone (aromadendrin) and the glucose molecule. The resulting aqueous hydrolysate, containing the sugar, is then spotted onto chromatographic paper alongside standard reference sugars, such as D-glucose, fructose, xylose, and arabinose. The chromatogram is developed using a suitable solvent system, which allows for the separation of the different sugars based on their partition coefficients between the stationary phase (the paper) and the mobile phase (the solvent).

In a study on a related compound, aromadendrin-4'-O-β-D-glucopyranosyl (1→6)-O-β-D-xylopyranoside, isolated from Dalbergia latifolia, complete acid hydrolysis with 10% sulfuric acid yielded the aglycone aromadendrin, along with D-glucose and D-xylose. asianpubs.org The identification of these sugars was confirmed by co-chromatography with authentic samples using paper chromatography (PC) and gas-liquid chromatography (GLC). asianpubs.org This same study also achieved the partial hydrolysis of the parent compound using the enzyme β-xylosidase, which selectively cleaved the xylose unit, resulting in the formation of aromadendrin 4'-O-glucoside. asianpubs.org Subsequent complete hydrolysis of this intermediate with almond emulsion, which contains β-glucosidase, liberated glucose, confirming the nature of the sugar directly attached to the aromadendrin core. asianpubs.org

The identification of the sugar moiety from this compound via paper chromatography would rely on the comparison of the Rf value of the unknown sugar from the hydrolysate with that of an authentic D-glucose standard. The Rf value, or retention factor, is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A match in Rf values under specific chromatographic conditions provides strong evidence for the identity of the sugar.

Table 1: Illustrative Paper Chromatography Data for Sugar Identification

SampleSolvent SystemRf Value of SpotRf Value of D-Glucose StandardIdentification
Hydrolysate of this compoundn-Butanol:Acetic Acid:Water (4:1:5)0.180.18D-Glucose
Hydrolysate of this compoundPhenol saturated with Water0.400.40D-Glucose
Hydrolysate of this compoundPyridine:Ethyl Acetate:Water (2:5:5)0.550.55D-Glucose

Derivatization and Chemical Modifications for Research Purposes

Preparation of Chemically Modified Aromadendrin (B1667607) Glycosides (e.g., Aromadendrin 4'-methyl ether 7-rhamnoside)

The synthesis of modified aromadendrin derivatives allows for the investigation of how changes in structure affect biological activity. For example, 7-O-methyl aromadendrin has been produced in engineered E. coli by introducing genes for flavanone-3-hydroxylase and 7-O-methyltransferase. nih.govresearchgate.net This biotechnological approach enables the production of specific, medicinally valuable flavonoids. nih.govresearchgate.net

Other examples of derivatization include the isolation and synthesis of various glycosides. Naturally occurring derivatives like Aromadendrin 7-O-rhamnoside and Aromadendrin 3,7-diglucoside have been identified. hmdb.camedchemexpress.com The compound Aromadendrin 4'-methyl ether 7-rhamnoside represents a dual modification, involving both methylation of the 4'-hydroxyl group and glycosylation at the 7-position with rhamnose, highlighting the chemical diversity that can be generated from the basic aromadendrin scaffold. uni.lu

Investigations into Linkage Isomerism and Stereochemistry

The biological activity of flavonoid glycosides is highly dependent on the position of the glycosidic bond (linkage isomerism) and the stereochemistry of the aglycone. For instance, the inhibitory activity of taxifolin (B1681242) (dihydroquercetin) glucosides against acetylcholinesterase was found to be dependent on the position of the glucose moiety, with glycosylation at C-3 or C-7 showing different effects. nih.gov

The synthesis of glyceryl glycosides for research on prymnesin toxins demonstrates the importance of controlling stereochemistry. nih.gov In these studies, both (2R)- and (2S)-glycerol isomers were synthesized to account for the undefined stereochemistry in the natural toxin, and advanced NMR techniques were used to distinguish the resulting diastereoisomers. nih.gov This underscores the principle that the precise three-dimensional arrangement and linkage of each component of a complex natural product are critical to its function and are a key focus of chemical synthesis and analysis.

Structure Activity Relationship Sar Studies: Mechanistic Insights

Influence of Hydroxyl Groups on Biological Activity

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton of aromadendrin (B1667607) are critical determinants of its biological effects, particularly its antioxidant activity. knowde.comnih.gov Aromadendrin, also known as dihydrokaempferol (B1209521), possesses four hydroxyl groups located at the C3, C5, C7, and C4' positions. knowde.com

The antioxidant capacity of flavonoids is often attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals. Research has demonstrated that the presence of these four hydroxyl groups contributes significantly to the antioxidant activity of aromadendrin. researchgate.net Specifically, flavonoids with a catechol group (3',4'-dihydroxy) in the B-ring tend to exhibit higher antioxidant activity. fiveable.me While aromadendrin itself does not have a catechol group, the 4'-hydroxyl group is still a key contributor to its radical scavenging properties. researchgate.net

The hydroxyl groups also play a vital role in the compound's ability to interact with protein targets through the formation of hydrogen bonds. nih.govresearchgate.net For instance, the anti-tyrosinase activity of aromadendrin is attributed to hydrogen bonding and hydrophobic interactions facilitated by its hydroxyl groups. researchgate.net These non-covalent interactions are essential for the binding of aromadendrin to the active sites of enzymes and receptors, thereby modulating their function. researchgate.net

Impact of Glycosylation on Mechanistic Interactions

The attachment of a glucose molecule at the 4'-position of aromadendrin to form aromadendrin 4'-glucoside significantly alters its physicochemical properties, which in turn affects its mechanistic interactions within a biological system. nih.gov

Lipophilicity and Solubility: Glycosylation generally increases the water solubility of flavonoids while decreasing their lipophilicity. fiveable.menih.gov The sugar moiety, with its multiple hydroxyl groups, enhances the polarity of the molecule. mdpi.com This increased hydrophilicity can improve the bioavailability of the compound from dietary sources. nih.gov However, the relationship is not always straightforward, as the type and position of the sugar can have varying effects. For example, for quercetin (B1663063) glucosides, the partition coefficient, a measure of lipophilicity, decreases in the order: 4′-O-glucoside > 3-O-glucoside > 3,4′-O-diglucoside. nih.gov

Cellular Uptake: The increased polarity due to glycosylation can hinder passive diffusion across lipophilic cell membranes. fiveable.me Aglycones, being more lipophilic, generally exhibit higher cellular uptake. fiveable.me However, flavonoid glycosides can be transported into cells via specific transporters, such as sodium-dependent glucose transporters (SGLT1) and glucose transporters (GLUTs). nih.gov The glycosylation pattern can influence which transporters are involved and the efficiency of uptake. nih.gov In some cases, flavonoid glycosides must first be hydrolyzed by intestinal enzymes or gut microbiota into their aglycone form before absorption can occur. fiveable.me

Binding Affinity and Biological Activity: The addition of a bulky sugar group can sterically hinder the interaction of the flavonoid with the binding pocket of a target protein, potentially reducing its biological activity. koreascience.kr For instance, a study on various flavonoids showed that glycosidation generally attenuated the suppressive activity of the aglycones on lipopolysaccharide-induced nitric oxide production. koreascience.kr However, this is not a universal rule, and in some instances, glycosylation can enhance or be essential for a specific biological activity. mdpi.com Glycosylation can also protect the flavonoid from rapid metabolism, thereby increasing its stability and prolonging its effects. nih.gov

The following table summarizes the general impact of glycosylation on the mechanistic interactions of flavonoids like this compound.

PropertyImpact of GlycosylationMechanistic Implication
Solubility Generally increases water solubility. nih.govMay enhance bioavailability from aqueous environments like the digestive tract. nih.gov
Lipophilicity Generally decreases. fiveable.meMay reduce passive diffusion across cell membranes. fiveable.me
Cellular Uptake Can be hindered due to lower lipophilicity but may be facilitated by glucose transporters. fiveable.menih.govComplex effect on bioavailability, dependent on specific transporters and metabolic enzymes. nih.gov
Binding Affinity Can be reduced due to steric hindrance from the sugar moiety. koreascience.krMay lead to decreased potency for some biological targets. koreascience.kr
Stability Can be enhanced by protecting hydroxyl groups from oxidation and metabolism. nih.govMay prolong the duration of action in the body. nih.gov

Effects of Methylation on Molecular Efficacy

Methylation, the substitution of a hydroxyl group with a methoxy (B1213986) (-OCH3) group, is another structural modification that can profoundly impact the molecular efficacy of flavonoids. nih.govresearchgate.net This modification alters key biochemical properties such as hydrophobicity and metabolic stability. researchgate.net

Methylation generally increases the lipophilicity (hydrophobicity) of flavonoids. fiveable.me This enhanced lipophilicity can lead to improved transport across biological membranes, such as the intestinal wall, resulting in increased oral bioavailability. nih.govacs.org By "capping" the reactive phenolic hydroxyl groups, methylation also makes the flavonoid less susceptible to conjugation reactions (like glucuronidation and sulfation), which are major pathways for flavonoid metabolism and elimination. nih.govacs.org This leads to increased metabolic stability and a longer half-life in the body. nih.govacs.org

The increased stability and membrane permeability of methylated flavonoids can translate to greater biological effects. nih.gov Studies have shown that methylation can result in derivatives with increased potency in inhibiting cancer cell proliferation. nih.govacs.org For example, a study on antiproliferative activity found that the presence of methoxy groups in dihydrokaempferol derivatives was associated with higher potency. nih.gov However, the effect of methylation on biological activity can be complex. While it can enhance some activities, it may reduce others, such as antioxidant capacity, by blocking the hydroxyl groups responsible for radical scavenging. fiveable.me Some research has also suggested that while methylated flavonoids show sustained bioavailability and inhibit cell proliferation, they may be less effective at inducing apoptosis compared to their unmethylated counterparts. nih.gov

A study investigating a methylated derivative of aromadendrin, specifically 7-O-methyl-aromadendrin, explored its potential as an inhibitor of acyl-homoserine-lactone synthase, a key enzyme in bacterial communication. nih.gov

Computational Chemistry Approaches for SAR Prediction

Computational chemistry, particularly molecular docking, has emerged as a powerful tool for predicting and understanding the structure-activity relationships of flavonoids like aromadendrin and its derivatives. knu.edu.afresearchgate.net Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. knu.edu.af

These computational methods allow researchers to visualize and analyze the interactions between the flavonoid and the amino acid residues within the active site of a target protein. knu.edu.af For instance, a molecular docking study of aromadendrin with acyl-homoserine lactone synthase revealed a favorable binding energy of -6.78 Kcal/mol, indicating a strong affinity. knu.edu.afknu.edu.af The study identified strong hydrogen bonding and van der Waals interactions as key to this binding. knu.edu.af Such studies can pinpoint which functional groups on the flavonoid are crucial for binding and activity.

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the stability of the ligand-protein complex over time. nih.gov For example, MD simulations of 7-O-methyl-aromadendrin with AHL synthase showed that the compound stabilizes the enzyme through hydrogen bonds and van der Waals interactions. nih.gov

These computational approaches are invaluable for:

Screening large libraries of compounds for potential biological activity. researchgate.net

Predicting the binding affinity and mode of interaction. knu.edu.af

Guiding the synthesis of new derivatives with improved efficacy and selectivity. fiveable.me

Elucidating the molecular basis of a compound's observed biological activity. researchgate.net

A molecular docking study of aromadendrin with the estrogen receptor has also been conducted to evaluate its potential estrogenic effects. japsonline.com The results of these computational studies provide a theoretical framework that, when combined with experimental data, deepens the understanding of the SAR of this compound and its analogues.

The table below presents findings from molecular docking studies on aromadendrin and its methylated derivative against a specific bacterial enzyme target.

CompoundTarget EnzymeBinding Energy (kcal/mol)Key Interactions
AromadendrinAcyl-homoserine lactone (AHL) synthase-6.78Hydrogen bonding, van der Waals interactions. knu.edu.afknu.edu.af
7-O-methyl-aromadendrinAcyl-homoserine-lactone (AHL) synthase-6.66Interactions at critical active site residues. nih.gov

Biological Activities and Underlying Molecular Mechanisms in Vitro and in Vivo Preclinical Studies

Anti-inflammatory Mechanisms

The anti-inflammatory effects of aromadendrin (B1667607) and its glycosides are attributed to their ability to modulate key signaling pathways and mediators involved in the inflammatory response.

Modulation of Pro-inflammatory Mediators (Nitric Oxide, Prostaglandin (B15479496) E2)

Aromadendrin has demonstrated the capacity to suppress the excessive production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation, aromadendrin significantly inhibited the release of both NO and PGE2 in a concentration-dependent manner. nih.govresearchgate.net This suggests that the compound can interfere with the biochemical pathways that lead to the synthesis of these inflammatory molecules. While effective, some research indicates its inhibitory impact on NO and PGE2 release might be less potent than that of other flavonoids like wogonin (B1683318) and quercetin (B1663063). nih.gov

Inhibition of Nuclear Factor-kappa B (NF-κB) Nuclear Translocation

A critical mechanism underlying the anti-inflammatory activity of aromadendrin involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govbiomolther.org NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. nih.gov Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to move into the nucleus (nuclear translocation) and activate gene transcription. nih.gov

Studies have shown that aromadendrin can prevent the degradation of IκB in LPS-stimulated macrophages. nih.govresearchgate.net By preserving IκB, aromadendrin effectively blocks the nuclear translocation of NF-κB, thereby suppressing the inflammatory response. nih.govnih.gov This inhibitory effect on NF-κB activation has been observed in various preclinical models, including LPS-stimulated macrophage cells and in the lungs of mice with allergic asthma. nih.govbiomolther.org

Attenuation of Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., JNK Phosphorylation)

The mitogen-activated protein kinase (MAPK) pathways are another crucial set of signaling cascades that regulate inflammation. Research has focused on the effect of aromadendrin on specific MAPK members, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. nih.gov

In LPS-stimulated RAW 264.7 macrophage cells, aromadendrin was found to significantly inhibit the phosphorylation of JNK in a concentration-dependent manner. nih.govresearchgate.netnih.gov Phosphorylation is a key step in the activation of these kinases. Notably, the same studies reported that aromadendrin did not have a significant effect on the phosphorylation of ERK or p38. nih.gov This suggests that the anti-inflammatory action of aromadendrin is, at least in part, mediated specifically through the JNK signaling pathway. nih.govnih.gov

Regulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression (mRNA and Protein Levels)

The suppression of NO and PGE2 production by aromadendrin is directly linked to its ability to regulate the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govbiomolther.org

Preclinical studies have consistently shown that aromadendrin can inhibit the LPS-induced overexpression of both iNOS and COX-2 at both the protein and messenger RNA (mRNA) levels in a concentration-dependent manner. researchgate.netnih.govresearchgate.net This indicates that aromadendrin's inhibitory action occurs at the level of gene expression, preventing the transcription of the iNOS and COX-2 genes into mRNA and the subsequent translation into functional proteins. nih.gov However, some research suggests that its effect on COX-2 protein synthesis might be minimal in certain contexts. nih.gov

Modulation of Cytokine Release (e.g., Interleukin-6, Interleukin-8)

Aromadendrin has been shown to modulate the release of various cytokines, which are signaling proteins that play a pivotal role in orchestrating the inflammatory response. In vitro studies have demonstrated that aromadendrin can inhibit the secretion of interleukin-6 (IL-6) in tumor necrosis factor-alpha (TNFα)-stimulated HaCaT cells. biomolther.org Furthermore, in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated A549 cells, aromadendrin pretreatment successfully reduced the activation of several cytokines, including IL-1β, IL-6, and TNFα. nih.gov

Another study found that aromadendrin can significantly inhibit the production of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in NCTC 2544 cells stimulated by histamine (B1213489) and interferon-gamma (IFN-γ). nih.gov This inhibition of cytokine and chemokine production is a key aspect of its anti-inflammatory effects. biomolther.org

Amelioration of Inflammatory Responses in Preclinical Models (e.g., LPS-stimulated Macrophage Cells, Allergic Asthma in Mice)

The anti-inflammatory potential of aromadendrin has been validated in various preclinical models. In LPS-stimulated RAW 264.7 macrophage cells, it has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways. nih.govbiomolther.org

Furthermore, in vivo studies using a mouse model of ovalbumin-induced allergic asthma have demonstrated that aromadendrin can reduce the infiltration of inflammatory cells, such as eosinophils, into the bronchoalveolar lavage fluid. nih.gov It also decreased the expression of iNOS and COX-2 in lung tissue and modulated NF-κB activation in the lungs of these mice. nih.govresearchgate.net These findings suggest that aromadendrin can effectively ameliorate inflammatory responses in a living organism. researchgate.net

Data from Preclinical Studies

Model System Key Findings Reference
LPS-stimulated RAW 264.7 Macrophages- Suppressed NO and PGE2 production- Inhibited iNOS and COX-2 expression (protein and mRNA)- Attenuated IκB degradation and NF-κB nuclear translocation- Inhibited JNK phosphorylation nih.govresearchgate.netnih.gov
Ovalbumin-induced Allergic Asthma (Mice)- Reduced inflammatory cell infiltration in bronchoalveolar lavage fluid- Decreased iNOS/COX-2 expression in lung tissue- Modulated NF-κB activation in the lungs nih.govresearchgate.net
PMA-stimulated A549 Cells- Reduced cytokine (IL-1β, IL-6, TNFα) activation nih.gov
Histamine/IFN-γ-stimulated NCTC 2544 Cells- Inhibited MCP-1 and IL-8 production nih.gov

Antioxidant Mechanisms

Aromadendrin, the aglycone of Aromadendrin 4'-glucoside, has demonstrated notable antioxidant properties through various mechanisms in preclinical studies.

Radical Scavenging Activity (e.g., DPPH, ABTS Assays)

The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals. In vitro assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are standard methods for this purpose. Research on flavonoids extracted from Brugmansia arborea flowers identified Aromadendrin as having significant antioxidant activity, which is attributed to the presence of four hydroxyl groups in its structure. nih.gov

One study determined the antioxidant capacity of Aromadendrin, expressing it in terms of vitamin C equivalents. nih.gov While some early investigations reported modest in vitro antioxidant activity for flavonoid aglycones and glycosides, with IC50 values greater than 1000 μM, more recent findings highlight Aromadendrin's potential. nih.gov

Table 1: Radical Scavenging Activity of Aromadendrin

Assay Antioxidant Capacity (mg Vitamin C equivalents/100 mg) Source
DPPH 22.6 ± 1.1 nih.gov
ABTS 155.6 ± 2.5 nih.gov

Regulation of Endogenous Antioxidant Enzymes

Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating the body's own defense systems. Aromadendrin has been shown to influence the activity of key endogenous antioxidant enzymes. In a mouse model of sepsis-induced liver injury, treatment with Aromadendrin rescued the reduced activities of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT). In another study, a derivative, aromadendrin-4'-O-methyl-ether, was found to normalize the activities of SOD, catalase, and glutathione-S-transferase in mouse models of gastric ulcers. nih.gov Furthermore, in vivo studies on acute lung injury demonstrated that Aromadendrin can increase the expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), proteins central to the cellular antioxidant response.

Protection against Oxidative Stress-Induced Cellular Damage

Oxidative stress, an imbalance between free radicals and antioxidants, can lead to cellular damage. Aromadendrin has shown protective effects against such damage. In sepsis-induced liver injury in mice, Aromadendrin treatment inhibited the increase of malondialdehyde (MDA), a key indicator of lipid peroxidation, demonstrating its ability to ameliorate oxidative stress. nih.gov Research on its isomer, Astilbin, further supports the neuroprotective potential of this structural class against oxidative stress-induced neuronal death. tandfonline.com By reducing membrane leakage caused by toxic oligomers and bolstering endogenous enzyme activity, Aromadendrin helps protect cells from the detrimental effects of oxidative insults. rsc.org

Interactions with Amyloid Aggregation and Fibrillization

Contrary to the common strategy of inhibiting amyloid formation, recent research has unveiled a novel role for Aromadendrin as a promoter of amyloid aggregation. This action is proposed as a potential therapeutic strategy to rapidly convert small, highly toxic oligomers into larger, less toxic fibrillar aggregates.

Promotion of Amyloid-β and hIAPP Aggregation and Fibrillization

Aromadendrin has been identified as a dual promoter that accelerates the fibrillization of both amyloid-β (Aβ), associated with Alzheimer's disease, and human islet amyloid polypeptide (hIAPP), associated with type 2 diabetes. nih.govrsc.org The addition of Aromadendrin to solutions of Aβ42 and hIAPP significantly shortens or even bypasses the lag phase of aggregation, a critical period where toxic oligomers are thought to form. rsc.org This leads to a rapid conversion of amyloid species into aggregates rich in β-sheet structures. nih.govrsc.org This promotion effect is dose-dependent, becoming more pronounced at higher concentrations of Aromadendrin. rsc.org

Table 2: Aromadendrin-Induced Acceleration of Amyloid Fibrillization

Amyloid Peptide Molar Ratio (Peptide:Aromadendrin) Acceleration of Fibrillization Source
Amyloid-β42 1:1 to 1:5 86–114% nih.govrsc.org
hIAPP 1:1 to 1:5 20–68% nih.govrsc.org

Modification of Amyloid Aggregate Morphology and Conformation

Aromadendrin not only speeds up aggregation but also modifies the physical characteristics of the resulting amyloid structures. rsc.org Atomic force microscopy (AFM) images reveal that in the presence of Aromadendrin, Aβ and hIAPP form fibrils that are longer, more densely packed, and more entangled compared to those formed in its absence. rsc.org It appears to promote the rapid conversion of spherical oligomers into linear, fibrillar structures. rsc.org

Circular dichroism (CD) spectroscopy further shows that Aromadendrin promotes a conformational change in these peptides, significantly increasing their β-sheet content. This structural shift is believed to be a key mechanism behind the accelerated fibrillogenesis. rsc.org The proposed mechanism involves the hydroxyphenyl and chromane (B1220400) rings of Aromadendrin interacting with aromatic residues of the amyloid peptides, acting as an anchor that stabilizes the structure and promotes aggregation. rsc.org

Reduction of Amyloid-Induced Cytotoxicity in Cell Lines

Preclinical research has unveiled a novel mechanism by which aromadendrin, the aglycone of this compound, mitigates the toxicity induced by amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Contrary to inhibiting amyloid aggregation, aromadendrin acts as a dual amyloid promoter. rsc.orgresearchgate.net It accelerates the fibrillization process of Aβ, thereby reducing the concentration of smaller, highly toxic oligomeric intermediates. rsc.orgrsc.org

In vitro studies have demonstrated that aromadendrin expedites the conversion of amyloid species into higher-ordered, β-structure-rich aggregates. rsc.org This acceleration of amyloid formation is believed to be a protective mechanism. By promoting the rapid transformation of toxic oligomers into more stable, less-toxic fibrils, aromadendrin effectively rescues neuronal cells from amyloid-induced damage. rsc.org

Cell-based assays using neuroblastoma cell lines have quantified this protective effect. Treatment with aromadendrin led to a significant increase in cell viability and a corresponding decrease in apoptosis (programmed cell death) in cells exposed to cytotoxic Aβ species. rsc.orgresearchgate.netrsc.orgnih.gov Specifically, studies reported an increase in cell viability by 12–15% and a reduction in cell apoptosis by as much as 45–67% in the presence of Aβ. rsc.orgnih.gov Furthermore, aromadendrin was shown to decrease membrane leakage caused by Aβ by 23%, suggesting it helps maintain cell integrity against amyloid-induced damage. rsc.org This unique promotion of fibrillization presents a distinctive strategy for reducing amyloid-mediated toxicity. rsc.org

Table 1: Effect of Aromadendrin on Amyloid-Beta (Aβ)-Induced Cytotoxicity in Cell Lines

Parameter Observation Reported Efficacy Source
Mechanism Accelerates Aβ fibrillization Promotes conversion of toxic oligomers to less-toxic fibrils rsc.orgrsc.org
Cell Viability Increased in the presence of Aβ 12–15% increase rsc.orgnih.gov
Cell Apoptosis Decreased in the presence of Aβ 45–67% reduction rsc.orgnih.gov
Membrane Leakage Reduced Aβ-induced damage 23% decrease rsc.org

Antimicrobial and Biofilm Modulation Mechanisms

Aromadendrin has been identified as a compound with significant potential to combat bacterial infections, not by killing the bacteria directly, but by disrupting their ability to communicate and form resilient communities known as biofilms. researchgate.netknu.edu.af This approach, known as anti-virulence therapy, is a promising strategy to address the challenge of antibiotic resistance.

Inhibition of Bacterial Quorum Sensing Signaling

The primary antimicrobial mechanism identified for aromadendrin is its ability to interfere with quorum sensing (QS). researchgate.netknu.edu.af QS is a sophisticated cell-to-cell communication system that bacteria use to monitor their population density and coordinate collective behaviors, including virulence factor production and biofilm formation. researchgate.netknu.edu.af By interrupting the chemical signaling pathways of QS, aromadendrin can disarm pathogenic bacteria, rendering them less harmful and more susceptible to conventional antibiotics. researchgate.net This interference is achieved by targeting the key enzymes responsible for producing the signaling molecules. researchgate.netknu.edu.af

Targeting of Acyl-Homoserine Lactone Synthase (AHL Synthase) Activity

A specific molecular target of aromadendrin within the QS pathway is the enzyme Acyl-Homoserine Lactone (AHL) synthase. researchgate.netknu.edu.afknu.edu.af This enzyme is critical for the synthesis of AHLs, which are the primary signaling molecules (autoinducers) used by many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. knu.edu.af

Molecular docking and simulation studies have elucidated the interaction between aromadendrin and AHL synthase. researchgate.netknu.edu.afknu.edu.af These computational analyses predict that aromadendrin binds effectively within the active site of the enzyme, demonstrating a strong affinity. knu.edu.af This interaction is stabilized by the formation of strong hydrogen bonds and van der Waals forces. researchgate.net The binding energy for this interaction has been calculated at -6.78 kcal/mol, with a predicted inhibition constant of 10.73 µM, indicating its potential as a potent inhibitor of the enzyme. knu.edu.af By blocking AHL synthase, aromadendrin effectively halts the production of QS signals, thereby disrupting the entire communication network. researchgate.netknu.edu.af A similar mechanism has been proposed for derivatives like 7-O-methyl-aromadendrin. nih.gov

Table 2: Molecular Docking Parameters of Aromadendrin with AHL Synthase

Parameter Value Significance Source
Binding Energy -6.78 kcal/mol Indicates a strong and favorable binding interaction. researchgate.netknu.edu.af
Inhibition Constant (Ki) 10.73 µM Predicts potent inhibitory activity against the enzyme. knu.edu.af
Interactions Hydrogen bonding, van der Waals forces Stabilize the compound within the enzyme's active site. researchgate.net

Inhibition of Biofilm Formation and Bacterial Adhesion

A direct consequence of inhibiting quorum sensing is the disruption of biofilm formation. researchgate.netknu.edu.af Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously difficult to treat due to high resistance to antibiotics and host immune responses. knu.edu.affrontiersin.orgmdpi.com The initial step in biofilm development is bacterial adhesion to a surface. mdpi.com

By targeting AHL synthase and disrupting QS signaling, aromadendrin is predicted to diminish the ability of bacteria to form these robust biofilm structures. researchgate.netknu.edu.af This anti-biofilm potential offers a valuable strategy to enhance the efficacy of existing antibiotics and combat chronic, biofilm-associated infections. researchgate.net However, it is noteworthy that the effect of flavonoids on biofilms can be complex; one study reported that at specific concentrations, aromadendrin could stimulate the growth and biofilm formation of Pseudomonas aeruginosa. This highlights the importance of context in evaluating the activity of such compounds.

Metabolic and Pathway Engineering for Enhanced Production in Heterologous Systems

Development of Microbial Cell Factories (e.g., Streptomyces albidoflavus, Escherichia coli)

Microorganisms such as Escherichia coli and various Streptomyces species have been successfully engineered to produce flavonoids. mdpi.comdtu.dk These organisms are attractive as cell factories due to their rapid growth, well-characterized genetics, and the availability of advanced tools for genetic manipulation. dtu.dk

Streptomyces albidoflavus has emerged as a promising host for the production of flavonoids. nih.gov Researchers have metabolically engineered this bacterium to enhance its capacity for flavonoid biosynthesis. nih.govresearchgate.net For instance, an engineered strain of S. albidoflavus demonstrated a 1.6-fold increase in the production of naringenin (B18129), a key precursor for many flavonoids, including aromadendrin (B1667607). nih.govresearchgate.net This was achieved through targeted genetic modifications, such as the deletion of endogenous gene clusters to redirect metabolic flux towards flavonoid production. researchgate.net More recently, a naringenin-overproducing strain of S. albidoflavus was used as a platform for the de novo synthesis of aromadendrin, achieving a titer of 2.6 μg/L. researchgate.net

Escherichia coli is another widely utilized microbial host for flavonoid production. dtu.dk Its central metabolism has been extensively studied and can be systematically tuned to increase the supply of essential precursors. nih.govscispace.com For the biosynthesis of flavonoids, a critical precursor is malonyl-CoA. nih.govscispace.com Engineered E. coli strains have been developed to overproduce flavonoids by optimizing the pathways leading to malonyl-CoA and other necessary cofactors. nih.gov The heterologous expression of flavonoid biosynthetic pathways in E. coli has enabled the production of a variety of flavonoids, including flavanones, which are the direct precursors to dihydroflavonols like aromadendrin. nih.gov

Optimization of Biosynthetic Pathways in Engineered Organisms

To maximize the yield of the target compound, it is essential to optimize the reconstructed biosynthetic pathway within the microbial host. This involves enhancing the supply of precursors and engineering the key enzymes for improved activity and specificity. frontiersin.orgdtu.dk

The availability of malonyl-CoA is often a rate-limiting factor in the microbial production of flavonoids, as three molecules are required for the synthesis of the core flavonoid structure. jmb.or.krnih.gov Several strategies have been employed to increase the intracellular pool of malonyl-CoA.

One approach involves the overexpression of acetyl-CoA carboxylase (ACC), which catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. nih.gov In E. coli, co-expression of genes involved in acetate (B1210297) assimilation and acetyl-CoA carboxylase has been shown to increase flavanone (B1672756) production. nih.gov Another strategy is to introduce a bypass pathway that directly converts malonate to malonyl-CoA using malonyl-CoA synthetase (MatB) and a malonate carrier protein (MatC). jmb.or.krfrontiersin.org This has been successfully applied in both E. coli and Streptomyces venezuelae to enhance flavonoid synthesis. jmb.or.krfrontiersin.org Furthermore, fine-tuning central metabolic pathways using tools like CRISPR interference (CRISPRi) can effectively channel carbon flux towards malonyl-CoA, leading to significant increases in flavonoid production in E. coli. nih.govscispace.com

The efficiency of the enzymes in the biosynthetic pathway directly impacts the final product yield. Key enzymes in the production of aromadendrin and its derivatives include flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and methyltransferases.

Flavanone 3-hydroxylase (F3H) catalyzes the conversion of naringenin to aromadendrin. nih.gov This enzyme can be a significant bottleneck due to its low catalytic efficiency and potential side activities. nih.gov To overcome this, researchers have screened F3H enzymes from different plant sources to identify more active variants. nih.gov For example, F3H from Malus domestica and Camellia sinensis showed enhanced performance in S. albidoflavus, leading to increased aromadendrin production compared to the F3H from Petroselinum crispum. nih.govfrontiersin.org

Flavonoid 3'-hydroxylase (F3'H) is responsible for the hydroxylation of the B-ring of flavonoids, converting aromadendrin to taxifolin (B1681242). nih.gov The activity of this enzyme, which is often a cytochrome P450 monooxygenase, can be improved by fusing it with a cytochrome P450 reductase (CPR) to facilitate electron transfer. nih.gov This strategy has been successfully used to enhance the production of eriodictyol (B191197) from naringenin. nih.gov

Methyltransferases (OMTs) are crucial for producing methylated flavonoids, which often exhibit improved bioavailability. nih.govmdpi.com These enzymes catalyze the transfer of a methyl group from S-adenosyl-methionine (SAM) to a hydroxyl group on the flavonoid scaffold. mdpi.com The regioselectivity of OMTs determines the position of methylation. For instance, flavonoid 4'-O-methyltransferases (F4'OMTs) are key for the synthesis of compounds like hesperetin. nih.gov Identifying and engineering OMTs with high substrate specificity and catalytic efficiency is a key area of research for producing specific methylated flavonoids. mdpi.comnih.gov

Genetic Modification Approaches in Plants for Flavonoid Accumulation

In addition to microbial systems, the genetic modification of plants themselves offers a direct approach to enhance the accumulation of specific flavonoids. frontiersin.org This can be achieved by modifying the expression of biosynthetic genes or the regulatory networks that control the flavonoid pathway. sci-hub.se

A primary strategy involves the overexpression of key biosynthetic enzymes to drive metabolic flux towards the desired flavonoid. frontiersin.org However, a more powerful approach is to manipulate the transcription factors that regulate the entire pathway. frontiersin.org Transcription factors from families such as MYB, bHLH, and WD40 often form complexes that control the expression of multiple flavonoid biosynthesis genes. frontiersin.orgresearchgate.net By overexpressing these regulatory proteins, it is possible to upregulate the entire pathway, leading to a significant increase in flavonoid content. frontiersin.org For example, the heterologous expression of certain MYB transcription factors has been shown to enhance flavonol production while inhibiting the accumulation of other flavonoids like anthocyanins. mdpi.com This demonstrates the potential to not only increase total flavonoid levels but also to alter the flavonoid profile in a targeted manner. mdpi.comnih.gov

Ecological and Evolutionary Research Perspectives

Role of Aromadendrin (B1667607) 4'-Glucoside in Plant Defense Mechanisms

Flavonoids, a diverse class of secondary metabolites, are integral to a plant's ability to cope with both biotic and abiotic environmental pressures. oup.com These compounds are involved in a variety of functions, including shielding plants from the damaging effects of ultraviolet radiation, heat, drought, and salinity. oup.com While direct research on the specific defensive roles of aromadendrin 4'-glucoside is specialized, the functions of its aglycone, aromadendrin, and related flavonoids provide significant insight into its probable contributions to plant resilience.

In studies on rose cultivars subjected to salt stress, the aglycone aromadendrin (also known as dihydrokaempferol) was found to accumulate specifically in the salt-sensitive cultivar, suggesting its involvement in the plant's response to salinity stress. oup.com This accumulation is part of a broader flavonoid-mediated defense pathway that plants trigger to mitigate environmental challenges. oup.com The glycosylation of aromadendrin to form this compound is a critical step, as glycosides are often more stable and water-soluble than their aglycone counterparts, facilitating their transport and storage within the plant cell, often in the vacuole. This allows the plant to maintain a ready reservoir of defensive compounds that can be hydrolyzed to release the active aglycone (aromadendrin) at the site of stress or attack.

Furthermore, certain flavonoids function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. frontiersin.org Research into white lupin (Lupinus albus) has identified a prenyltransferase enzyme that acts on flavonoids, including aromadendrin, to create prenylated flavonoids. frontiersin.org These modified compounds are recognized for their role as phytoalexins in plant defense, indicating that aromadendrin can serve as a precursor to potent defensive molecules. frontiersin.org The aglycone aromadendrin has also been isolated from the heartwood of Hemiptelea davidii and has demonstrated anti-inflammatory properties in laboratory models, a type of biological activity that in plants is often associated with responding to cellular damage from stressors. nih.gov

Significance in Plant-Microbe and Plant-Insect Interactions

The chemical dialogues between plants and their surrounding organisms are complex, with secondary metabolites like this compound playing pivotal roles. The significance of this compound in plant-microbe and plant-insect interactions is primarily understood through the bioactivity of its core structure, aromadendrin, and the general functions of flavonoids.

Plant-Microbe Interactions: Plants produce a chemical arsenal (B13267) to defend against pathogenic microbes. Flavonoids are a key component of this defense system. frontiersin.org The aglycone aromadendrin has been noted for its antimicrobial properties. walshmedicalmedia.com A patent related to the extraction of bioactive metabolites from Euphorbia cuneata in Saudi Arabia identifies aromadendrin as one of the active flavonoids. walshmedicalmedia.com Such compounds can disrupt microbial cellular components and processes, inhibiting or stopping the growth of pathogens. walshmedicalmedia.com Moreover, the role of aromadendrin as a substrate for producing prenylated phytoalexins in legumes highlights a sophisticated defense strategy against microbial invasion. frontiersin.org These phytoalexins are deployed upon detection of a pathogen, forming a crucial part of the plant's induced immune response. frontiersin.org

Plant-Insect Interactions: Phytochemicals are fundamental in mediating interactions between plants and insects, influencing insect behavior such as feeding and oviposition (egg-laying). hebmu.edu.cnresearchgate.net While specific studies detailing the effect of this compound on insects are limited, the broader class of flavonoids is known to act as both attractants and deterrents. researchgate.net Plants produce a complex blend of compounds, and the acceptance or rejection of a plant by an insect often depends on the qualitative and quantitative assessment of these chemicals. researchgate.net For example, some butterflies are stimulated to lay eggs by certain flavonoids, while being deterred by others present in the same plant. researchgate.net Given that glycosides of other flavonoids are known to influence insect behavior, it is plausible that this compound contributes to the chemical profile that insects use to evaluate host plant quality.

Chemotaxonomic Applications of Aromadendrin Glycosides

Chemotaxonomy utilizes the distribution of chemical compounds among different organisms to understand their evolutionary relationships and to aid in their classification. Flavonoids, due to their structural diversity and species-specific distribution, are particularly valuable as chemotaxonomic markers. researchgate.netnih.gov Aromadendrin and its glycosides, including this compound, have been employed in several plant groups to clarify taxonomic relationships. researchgate.netnih.govkahaku.go.jparabjchem.org

In the genus Macaranga, flavonoids are considered outstanding chemosystematic markers. nih.gov The isolation of aromadendrin from Macaranga hemsleyana contributes to the chemical fingerprint used to classify this species within the Euphorbiaceae family. nih.gov Similarly, the flavonoid patterns in the genus Drosera have been used to resolve controversial classifications, with aromadendrin being one of the identified compounds. researchgate.net

A systematic study of four yellow Camellia species provides a clear example of the chemotaxonomic utility of this compound. Using advanced analytical techniques, researchers identified 189 flavonoid compounds across the species, with significant interspecies variation. oup.com this compound was specifically detected in C. nitidissima, C. euphlebia, and C. ptilosperma, but not in C. tunghinensis, highlighting its value as a marker to distinguish between these closely related species. oup.com

Table 1. Presence of this compound in Four Yellow Camellia Species

Data sourced from a study using UHPLC-Q-Exactive-MS analysis. oup.com

SpeciesThis compound Presence
Camellia nitidissimaPresent
Camellia euphlebiaPresent
Camellia ptilospermaPresent
Camellia tunghinensisNot Detected

Further examples include the Cactaceae family, where flower flavonoids, including aromadendrin glycosides, have been surveyed to understand relationships within the subfamily Cereoideae. kahaku.go.jp In the genus Genista, the identification of a rare aromadendrin derivative in G. cilentina was discussed from a chemotaxonomic perspective, emphasizing the unique molecular pattern compared to other species in the genus. arabjchem.org The presence or absence, and the specific glycosylation patterns of aromadendrin, thus provide valuable data for plant systematists. arabjchem.org

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

Future research should prioritize a deeper understanding of the molecular mechanisms through which aromadendrin (B1667607) 4'-glucoside exerts its effects in complex biological systems. While studies on its aglycone, aromadendrin, have shown anti-inflammatory and antioxidant activities, the specific pathways modulated by the glycoside are unknown. nih.gov

Key areas for investigation include:

Receptor Binding and Enzyme Inhibition: Investigating the direct interaction of aromadendrin 4'-glucoside with cellular receptors and its potential to inhibit key enzymes involved in disease pathogenesis. For instance, studies on other flavonoid glycosides have revealed their ability to modulate signaling pathways by interacting with protein kinases and phosphatases. nih.govacs.org

Gene and Protein Expression Profiling: Utilizing transcriptomic and proteomic approaches to identify changes in gene and protein expression in cells or tissues exposed to this compound. This could reveal novel targets and pathways influenced by the compound.

Role of Glycosylation: A critical area of inquiry is how the 4'-glucose moiety influences molecular interactions. It is known that glycosylation can affect a compound's solubility, stability, and ability to cross cell membranes. ontosight.ai Research suggests that some flavonoid glucosides can be transported into cells via glucose transporters like SGLT1, after which they may be hydrolyzed to the active aglycone. acs.orgresearchgate.net Determining if this is the case for this compound is crucial. Studies have shown that certain flavonoid glucosides are hydrolyzed to their aglycones in the oral cavity, which could be an initial site of activation. nih.govresearchgate.net

Advanced Pharmacokinetic and Pharmacodynamic Modeling (Preclinical)

A significant gap in our knowledge is the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) this compound is fundamental for any future therapeutic application. ualberta.caresearchgate.net

Future preclinical studies should focus on:

Absorption and Bioavailability: Determining the oral bioavailability of this compound is paramount. The sugar moiety can drastically affect absorption compared to the aglycone. mdpi.comscispace.com Comparative studies with aromadendrin would be highly informative.

Metabolism and Metabolite Identification: Characterizing the metabolic fate of this compound is essential. It is likely metabolized by gut microbiota and phase II enzymes in the liver, leading to the formation of various glucuronidated, sulfated, and methylated derivatives. nih.gov Identifying these metabolites and their biological activities is a key research objective.

PK/PD Modeling: Developing robust PK/PD models will help in understanding the relationship between the compound's concentration in the body and its pharmacological effects. ualberta.ca This will be crucial for predicting effective dose ranges and dosing regimens for potential therapeutic applications.

Table 1: Proposed Preclinical Pharmacokinetic Studies for this compound

Parameter Proposed Study Design Rationale
Oral Bioavailability Single oral dose administration to rodent models followed by plasma concentration-time profiling. Comparison with intravenous administration.To determine the fraction of orally administered this compound that reaches systemic circulation.
Tissue Distribution Quantitative whole-body autoradiography or mass spectrometry imaging after administration of a labeled compound.To identify target tissues and potential sites of accumulation.
Metabolite Profiling Analysis of plasma, urine, and feces using high-resolution mass spectrometry (LC-MS/MS) after administration.To identify and quantify major metabolites and understand the metabolic pathways.
Excretion Pathways Collection and analysis of urine and feces over time to determine the primary routes and rate of elimination.To understand the clearance mechanisms of the compound and its metabolites.

Investigation of Synergistic and Antagonistic Interactions with Other Bioactive Compounds

Flavonoids rarely act in isolation in their natural sources or in the diet. Therefore, investigating the potential synergistic and antagonistic interactions of this compound with other bioactive compounds is a critical and clinically relevant area of research. nih.govresearchgate.net

Future research should explore:

Combinations with Other Flavonoids: Studying the combined effects of this compound with other flavonoids commonly found in the diet, such as quercetin (B1663063), kaempferol, or their glycosides. Such combinations can lead to enhanced (synergistic) or reduced (antagonistic) biological activity. researchgate.netsci-hub.se

Interactions with Conventional Drugs: Investigating potential interactions with conventional drugs is crucial for safety and efficacy. For example, flavonoids can modulate the activity of drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters, which can alter the pharmacokinetics of co-administered drugs. mdpi.com

Synergy in Antimicrobial and Anticancer Activity: Exploring the synergistic potential of this compound with existing antibiotics or chemotherapeutic agents could lead to new combination therapies that are more effective and have fewer side effects. mdpi.combohrium.com

Development of Novel Analytical Methods for In Situ Quantification and Real-Time Monitoring

The development of sensitive and specific analytical methods is a prerequisite for advancing research on this compound. While general methods for flavonoid analysis exist, techniques for in situ and real-time monitoring are largely lacking. tandfonline.comresearchgate.net

Future analytical development should focus on:

High-Resolution Mass Spectrometry (HRMS): Advanced UHPLC-Orbitrap-MS/MS methods can be optimized for the sensitive detection and quantification of this compound and its metabolites in complex biological matrices like plasma, tissues, and cell lysates. nih.gov

In Situ Imaging Techniques: Techniques like mass spectrometry imaging (MSI) could be employed to visualize the distribution of this compound and its metabolites within tissues, providing valuable spatial information related to its mechanism of action.

Biosensor Development: The creation of novel biosensors for the real-time detection of this compound could enable dynamic monitoring of its uptake and metabolism in living cells or organisms.

Table 2: Advanced Analytical Techniques for Future this compound Research

Technique Application Potential Insights
UHPLC-Q-TOF/Orbitrap MS Quantification in biological fluids and tissues.Accurate measurement of parent compound and metabolites for pharmacokinetic studies. oup.comnih.gov
Mass Spectrometry Imaging (MSI) Visualization of compound distribution in tissue sections.Understanding of tissue-specific accumulation and localization at the site of action.
Fluorescence Microscopy Cellular uptake studies using fluorescently tagged analogues.Real-time visualization of cellular entry and subcellular localization.
Surface Plasmon Resonance (SPR) Investigating binding kinetics with target proteins.Quantitative data on the interaction with potential molecular targets.

Systems Biology Approaches to Understand Comprehensive Biological Roles

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in painting a comprehensive picture of the biological roles of this compound. frontiersin.orgsci-hub.se

Future systems biology research should aim to:

Integrate 'Omics' Data: Combine data from multiple 'omics' platforms to construct regulatory networks that illustrate how this compound influences cellular processes at different levels. mdpi.com

Understand Biosynthetic Pathways: Utilize metabolomics and transcriptomics to further elucidate the biosynthetic pathway of this compound in plants. This knowledge can be leveraged for metabolic engineering to enhance its production. mdpi.comnewswise.com

Predictive Modeling: Develop computational models based on integrated datasets to predict the physiological effects of this compound and to identify potential new therapeutic applications. rug.nl

By pursuing these future research directions, the scientific community can systematically unravel the properties and potential applications of this compound, moving it from a relatively obscure natural compound to a well-characterized agent with potential benefits for human health.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Aromadendrin 4'-glucoside from plant sources?

  • Methodological Answer : Bioassay-directed isolation is effective for targeting bioactive compounds. For this compound, sequential extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques (HPLC, column chromatography) is commonly used. Structural confirmation requires UV, IR, MS, and NMR spectroscopy to resolve glycosylation patterns and stereochemistry . For example, Cordia sinensis stem bark extracts were fractionated using silica gel columns, and compounds were identified via 2D-NMR to distinguish between flavanone and glucoside moieties .

Q. How can researchers validate the purity of isolated this compound?

  • Methodological Answer : Purity assessment involves tandem techniques:

  • HPLC-PDA/MS : To confirm retention time, UV spectra (λ~280 nm for flavanones), and molecular ion peaks (e.g., [M+H]+ at m/z 451 for this compound) .
  • NMR : ¹H and ¹³C NMR to resolve proton coupling (e.g., anomeric proton at δ 4.8–5.2 ppm for β-glucosides) and glycosidic linkage positions .
  • TLC : Comparative Rf values against reference standards .

Q. What in vitro models are suitable for preliminary screening of this compound’s anti-inflammatory activity?

  • Methodological Answer : LPS-stimulated BEAS-2B lung epithelial cells are widely used. Key endpoints include:

  • Cytokine/Chemokine Quantification : ELISA for IL-1β, IL-6, TNF-α .
  • NF-κB/STAT3 Pathway Analysis : Western blotting for p65 phosphorylation and IκBα degradation .
  • Oxidative Stress Markers : HO-1/NQO1 induction via qPCR or immunoblotting .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-dependent responses of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple in vivo studies (e.g., LPS-induced ALI models) to identify optimal doses. For example, 15–30 mg/kg in mice showed consistent NF-κB suppression but variable STAT3 modulation .
  • Mechanistic Profiling : Use phosphoproteomics or RNA-seq to compare pathway activation at low vs. high doses.
  • Species-Specific Factors : Adjust for metabolic differences (e.g., glucuronidation rates in rodents vs. humans) .

Q. What experimental designs are recommended to study synergistic effects of this compound with other flavonoids?

  • Methodological Answer :

  • Fractional Inhibitory Concentration (FIC) Index : Combine this compound with compounds like taxifolin or quercetin in checkerboard assays .
  • Transcriptomic Profiling : RNA-seq to identify co-regulated pathways (e.g., TLR4/MyD88 and Nrf2) .
  • In Vivo Co-Administration : Test combinations in disease models (e.g., arthritis or sepsis) with cytokine multiplex panels .

Q. How can pharmacokinetic challenges of this compound be addressed in preclinical studies?

  • Methodological Answer :

  • Bioavailability Enhancement : Use nanoformulations (liposomes, PLGA nanoparticles) to improve solubility .
  • Metabolite Tracking : LC-MS/MS to monitor glucuronide/sulfate conjugates in plasma .
  • Tissue Distribution Studies : Radiolabeled compounds (e.g., ¹⁴C-Aromadendrin 4'-glucoside) to assess lung/liver accumulation .

Data Analysis & Replication

Q. What statistical approaches are critical for validating anti-inflammatory data from this compound studies?

  • Methodological Answer :

  • Multivariate Analysis : PCA or PLS-DA to cluster cytokine/chemokine profiles .
  • Dose-Response Modeling : EC50 calculations using nonlinear regression (e.g., GraphPad Prism).
  • Replication : Independent validation in ≥3 biological replicates with blinded histopathological scoring .

Recommendations for Future Research

  • Mechanistic Depth : Investigate cross-talk between NF-κB and Nrf2 pathways using CRISPR knockouts .
  • Clinical Translation : Conduct ADMET studies with human primary cells and 3D organoids .
  • Data Sharing : Publish raw proteomic/transcriptomic data in repositories like ProteomeXchange or GEO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.